3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol
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Overview
Description
3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to introduce sulfonic acid groups. This is typically achieved using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent . The diazenyl linkages are introduced through azo coupling reactions, which involve the reaction of diazonium salts with aromatic compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The diazenyl linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes. The diazenyl linkages can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar in structure but lacks the diazenyl linkages.
Naphthalene-2-sulfonic acid: Contains only one sulfonic acid group and no diazenyl linkages.
Uniqueness
The presence of multiple sulfonic acid groups and diazenyl linkages makes this compound unique. These functional groups contribute to its high reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
72987-23-6 |
---|---|
Molecular Formula |
C55H80N10O21S4 |
Molecular Weight |
1345.5 g/mol |
IUPAC Name |
3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C35H28N6O13S4.4C5H13NO2/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;4*1-6(2-4-7)3-5-8/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);4*7-8H,2-5H2,1H3 |
InChI Key |
OAUWIDSNLFIYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO |
Origin of Product |
United States |
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